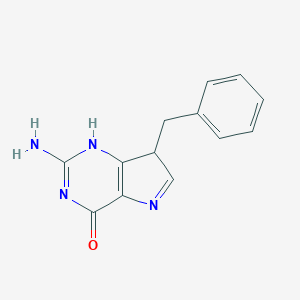

9-Benzyl-9-deazaguanine

Description

Structure

3D Structure

Properties

CAS No. |

151561-89-6 |

|---|---|

Molecular Formula |

C13H12N4O |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

2-amino-7-benzyl-3,7-dihydropyrrolo[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C13H12N4O/c14-13-16-10-9(6-8-4-2-1-3-5-8)7-15-11(10)12(18)17-13/h1-5,7,9H,6H2,(H3,14,16,17,18) |

InChI Key |

VGUWSIPLVTVCTO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2C=NC3=C2N=C(NC3=O)N |

Isomeric SMILES |

C1=CC=C(C=C1)CC2C=NC3=C2NC(=NC3=O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC2C=NC3=C2NC(=NC3=O)N |

Synonyms |

9-benzyl-9-deazaguanine |

Origin of Product |

United States |

Enzymatic Inhibition by 9 Benzyl 9 Deazaguanine

Purine (B94841) Nucleoside Phosphorylase (PNP) as a Primary Molecular Target

9-Benzyl-9-deazaguanine is a potent inhibitor of purine nucleoside phosphorylase (PNP), an enzyme that plays a crucial role in the purine salvage pathway. nih.govtandfonline.com This pathway allows cells to recycle purine bases from the breakdown of nucleosides. PNP catalyzes the reversible phosphorolysis of 6-oxopurine nucleosides like inosine (B1671953) and guanosine (B1672433) to their corresponding bases and sugar-1-phosphates. tandfonline.comashpublications.org

The significance of PNP as a therapeutic target stems from its importance in T-cell function. tandfonline.com A deficiency in PNP in humans leads to a compromised T-cell immune response. Consequently, inhibitors of PNP are investigated for their potential in treating T-cell proliferative disorders, such as T-cell leukemias and lymphomas, and autoimmune diseases. tandfonline.com By blocking PNP, inhibitors like this compound aim to induce a state similar to PNP deficiency, thereby selectively targeting T-cells. bioline.org.br

Kinetic Characterization of PNP Inhibition

The inhibitory potency of this compound and its derivatives against PNP has been quantified through the determination of their 50% inhibitory concentrations (IC50 values). For a series of 9-(arylmethyl)-9-deazapurines, the IC50 values were found to be in the nanomolar range, specifically from 17 to 270 nM when assayed in the presence of 1 mM phosphate (B84403). nih.gov Among these, 9-(3,4-dichlorobenzyl)-9-deazaguanine was identified as the most potent inhibitor. nih.gov

Another derivative, 9-(3-pyridylmethyl)-9-deazaguanine, known as BCX-34, exhibited an IC50 of 0.8 µM for the inhibition of T-cell proliferation in the presence of 2'-deoxyguanosine. tandfonline.com Further studies on related compounds designed as multi-substrate analogue inhibitors have also demonstrated high potency. For instance, 9-(5',5'-difluoro-5'-phosphonopentyl)-9-deazaguanine (DFPP-DG) showed apparent inhibition constants of 4.4 nM and 8.1 nM against calf spleen and human erythrocyte PNPs, respectively, in the presence of 1 mM phosphate. nih.gov A longer-chain analogue, homo-DFPP-DG, was even more effective against the human enzyme, with an apparent inhibition constant of 5.3 nM under the same conditions. nih.gov

| Compound | Enzyme Source | Phosphate Concentration | Inhibition Constant (IC50/Ki) |

|---|---|---|---|

| 9-(Arylmethyl)-9-deazapurines | Not Specified | 1 mM | 17 - 270 nM |

| 9-(3,4-dichlorobenzyl)-9-deazaguanine | Not Specified | 1 mM | Most potent in series |

| 9-(3-pyridylmethyl)-9-deazaguanine (BCX-34) | Human Erythrocytic PNP | Not Specified | 31 nM (Ki) |

| 9-(5',5'-difluoro-5'-phosphonopentyl)-9-deazaguanine (DFPP-DG) | Calf Spleen PNP | 1 mM | 4.4 nM |

| 9-(5',5'-difluoro-5'-phosphonopentyl)-9-deazaguanine (DFPP-DG) | Human Erythrocyte PNP | 1 mM | 8.1 nM |

| homo-DFPP-DG | Human Erythrocyte PNP | 1 mM | 5.3 nM |

Studies have indicated that this compound and its related compounds act as competitive inhibitors of purine nucleoside phosphorylase. nih.gov This means they bind to the active site of the enzyme, directly competing with the natural substrates, inosine and phosphate. tandfonline.com The structural basis for this competitive inhibition has been elucidated through X-ray analysis, which revealed how these 9-deazaguanine (B24355) derivatives occupy the active site of PNP. nih.gov

In contrast, a study on 9-benzoyl 9-deazaguanines as xanthine (B1682287) oxidase inhibitors reported a non-competitive inhibition mechanism for one of the compounds against that particular enzyme. nih.gov However, for PNP, the primary mechanism of inhibition by this compound derivatives is competitive. tandfonline.comnih.gov

Comparative Inhibition Profiles Across Different PNP Species

This compound and its analogs are potent inhibitors of human purine nucleoside phosphorylase (hPNP). ashpublications.orgashpublications.org The inhibition of hPNP is a key therapeutic strategy for certain diseases due to the enzyme's role in T-lymphocyte proliferation. mdpi.com The compound 9-(3-pyridylmethyl)-9-deazaguanine (BCX-34) has a reported Ki of 31 nM for the inhibition of human erythrocytic PNP. tandfonline.com This potent inhibition leads to the accumulation of dGTP within T-cells, which in turn inhibits DNA synthesis and replication, ultimately leading to selective T-cell death. bioline.org.br

The inhibitory activity of this compound extends to PNPs from parasitic organisms, which is of interest for the development of anti-parasitic drugs.

In the case of Schistosoma mansoni, the causative agent of schistosomiasis, a this compound derivative demonstrated significant inhibitory potency against the parasite's PNP (SmPNP), with an IC50 value of 1.35 µM. scielo.br This was found to be approximately 30-fold more potent than a structurally related guanine (B1146940) analog, highlighting the importance of the 9-deazaguanine scaffold for SmPNP inhibition. scielo.br

Conversely, for Mycobacterium smegmatis, a non-pathogenic model organism for Mycobacterium tuberculosis, adenosine (B11128) nucleoside phosphorylase (ANP), which also cleaves inosine, is not inhibited by this compound. researchgate.netscispace.comresearchgate.net This indicates a difference in the active site or structure of the mycobacterial enzyme compared to mammalian and other parasitic PNPs.

| Organism | Enzyme | Compound | Inhibition Data |

|---|---|---|---|

| Schistosoma mansoni | PNP (SmPNP) | This compound derivative | IC50 = 1.35 µM |

| Mycobacterium smegmatis | Adenosine Nucleoside Phosphorylase (ANP) | This compound | Not inhibited |

Role of this compound as a Transition State Analog Inhibitor

This compound (BDG) is recognized as a potent inhibitor of purine nucleoside phosphorylase (PNP). researchgate.netnih.govasm.org This enzyme plays a crucial role in the purine salvage pathway by catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or 2'-deoxyribose-1-phosphate. The development of powerful PNP inhibitors was spurred by the discovery that a genetic deficiency of PNP leads to a profound T-cell immunodeficiency, suggesting that inhibiting this enzyme could be a therapeutic strategy for T-cell malignancies and other T-cell mediated diseases. core.ac.ukpagepress.org

Inhibitors of PNP, including this compound and related compounds like forodesine (B1673553) (Immucillin-H), have been designed as transition-state analogues. nih.govcore.ac.uk These inhibitors mimic the highly charged, unstable transition state of the substrate as it binds to the enzyme's active site. By binding with extremely high affinity—often orders of magnitude tighter than the natural substrate—these analogues effectively block the enzyme's catalytic function. nih.govcore.ac.uk The structure of 9-deazaguanine analogues, where a carbon atom replaces the nitrogen at position 9 of the purine ring, is a key feature for potent PNP inhibition. plos.org This structural modification allows for specific, strong interactions within the enzyme's active site. plos.org Biochemical and pharmacological studies have confirmed the efficacy of this compound and similar 9-deazaguanine derivatives as powerful PNP inhibitors. asm.orgpagepress.org

Interactions with Other Purine Metabolic Enzymes

Xanthine Oxidase Inhibition

While this compound is primarily known as a PNP inhibitor, research has also explored the activity of structurally related compounds against other purine metabolic enzymes, such as xanthine oxidase (XO). Xanthine oxidase is a key enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.

Studies have been conducted on 9-benzoyl-9-deazaguanines, which are structurally very similar to this compound. A series of these derivatives were synthesized and evaluated for their ability to inhibit xanthine oxidase. One derivative, 3-nitrobenzoyl 9-deazaguanine (LSPN451), was identified as a particularly potent inhibitor. researchgate.netresearchgate.net This compound demonstrated a non-competitive inhibition mechanism, indicating it binds to a site other than the active site for the substrate, with a high affinity for the enzyme-substrate complex. researchgate.netresearchgate.net Its inhibition constant (Ki) was found to be approximately 55.1 nM, making it about thirty times more potent than allopurinol, a commonly used clinical XO inhibitor. researchgate.netresearchgate.net These findings suggest that the 9-deazaguanine scaffold, with appropriate substitutions at the 9-position, is a promising template for developing potent xanthine oxidase inhibitors. researchgate.netacs.org

| Compound | Inhibition Constant (Ki) | Inhibition Mode | Potency vs. Allopurinol | Source |

|---|---|---|---|---|

| 3-nitrobenzoyl 9-deazaguanine | 55.1 ± 9.80 nM | Non-competitive | ~30 times more potent | researchgate.net, researchgate.net |

Adenosine Deaminase Interactions

There is limited direct evidence in the reviewed literature describing the inhibition of adenosine deaminase (ADA) by this compound. However, studies on related deaza-analogs provide some context. For instance, 1-deazaadenosine (B84304) has been shown to be an effective inhibitor of ADA from various sources, with Ki values in the micromolar to nanomolar range. nih.gov This indicates that the deaza-purine structure can interact with ADA.

Conversely, research on adenosine nucleoside phosphorylase (ANP) from Mycobacterium smegmatis, an enzyme involved in adenosine metabolism, found that it was not inhibited by this compound. researchgate.net It is important to distinguish that ANP is a phosphorylase, distinct from the hydrolase activity of adenosine deaminase. The lack of prominent reports on direct ADA inhibition by this compound suggests its primary activity is directed towards other enzymes like PNP.

Influence on Deoxycytidine Kinase and Guanylate Kinase Activity

The inhibitory action of this compound on purine nucleoside phosphorylase (PNP) has significant downstream effects on the activity of other kinases involved in nucleotide metabolism, specifically deoxycytidine kinase and guanylate kinase. This influence has been demonstrated in studies using the cytotoxic nucleoside analogue 6-thio-2'-deoxyguanosine (B1664700) (T-dGuo). researchgate.netnih.gov

T-dGuo is a substrate for two competing enzymes: it can be phosphorylated by deoxycytidine kinase (dCK) to form 6-thio-2'-deoxyguanosine monophosphate (T-dGMP), or it can be cleaved by PNP to 6-thioguanine. researchgate.netnih.gov In the absence of a PNP inhibitor, T-dGuo is readily converted to 6-thioguanine, which is then phosphorylated to active cytotoxic ribonucleotides. researchgate.net

When PNP is blocked by this compound, the metabolic fate of T-dGuo is shifted entirely towards phosphorylation by dCK, leading to the accumulation of T-dGMP. researchgate.netnih.gov However, further phosphorylation of T-dGMP to the active triphosphate form (T-dGTP) is unexpectedly prevented. researchgate.net Research has shown that this metabolic block occurs because guanylate kinase, the enzyme responsible for converting guanosine monophosphate to the diphosphate (B83284), is unable to recognize and use T-dGMP as a substrate. researchgate.netnih.gov Therefore, while this compound does not directly interact with dCK or guanylate kinase, its potent inhibition of PNP redirects substrate flow and reveals the substrate specificity of subsequent enzymes in the pathway. researchgate.net

| Condition | PNP Activity | Deoxycytidine Kinase (dCK) Activity | Guanylate Kinase Activity | Primary Metabolite(s) | Source |

|---|---|---|---|---|---|

| T-dGuo alone | Active (cleaves T-dGuo) | Active (phosphorylates T-dGuo) | Active (on subsequent metabolites) | 6-thioguanine-containing ribonucleotides | researchgate.net, nih.gov |

| T-dGuo + BDG | Inhibited | Active (phosphorylates T-dGuo) | Inactive (T-dGMP is not a substrate) | T-dGMP | researchgate.net, nih.gov |

Structure Activity Relationship Sar Studies of 9 Benzyl 9 Deazaguanine Analogs

Importance of the 9-Deazaguanine (B24355) Scaffold for Enzymatic Interactions

The 9-deazaguanine core is a critical component for the inhibitory activity of this class of compounds against purine (B94841) nucleoside phosphorylase (PNP). scielo.brirb.hr This structural motif, where a carbon atom replaces the nitrogen at position 9 of the guanine (B1146940) base, allows for crucial hydrogen bonding interactions within the enzyme's active site. scielo.brirb.hr

The binding of 9-deazaguanine derivatives highlights several key interactions:

A hydrogen bond is donated by the catalytic residue Asn245 to the carbonyl oxygen at position 6 of the deazaguanine ring. scielo.br

A hydrogen bond is accepted by Asn245 from the N-H group at position 7 of the ring. scielo.br

The Glu203 residue accepts hydrogen bonds from the amino group at position 2 and the N-H group at position 1. scielo.br

A π-π stacking interaction occurs between the electron-rich guanine ring and the side chain of Tyr202. scielo.br

These interactions collectively anchor the inhibitor within the active site. Studies have consistently shown that 9-deazaguanine analogs are more potent inhibitors of PNP than their corresponding guanine counterparts. For instance, 9-benzyl-9-deazaguanine is approximately 30 times more potent than the structurally related guanine analog. scielo.br The substitution of the 9-deazaguanine scaffold with a hypoxanthine (B114508) analog results in a 12-fold decrease in potency, further emphasizing the importance of the 9-deazaguanine structure for strong inhibition. scielo.br

Impact of Substitutions on the Benzyl (B1604629) Moiety

Modifications to the benzyl group attached at the 9-position of the deazaguanine ring have a significant impact on the inhibitory potency of the analogs. This part of the molecule often interacts with a hydrophobic pocket in the enzyme's active site.

Aromatic vs. Non-Aromatic Substituents

The nature of the substituent at the 9-position plays a crucial role in the inhibitory activity. SAR studies have demonstrated that replacing aromatic moieties like phenyl, pyridine, or thiophene (B33073) with non-aromatic groups leads to a decrease in inhibitory potency. scielo.br This suggests that the aromatic character of the substituent is important for optimal interaction with the enzyme, likely through hydrophobic and π-π stacking interactions within the active site. scielo.br For example, analogs with non-aromatic substituents showed higher IC50 values (lower potency) compared to those with aromatic groups. scielo.br

Hydrophilic and Hydrophobic Substituent Effects

The introduction of various substituents onto the phenyl ring of this compound has been explored to understand the effects of hydrophilicity and hydrophobicity on inhibitory activity. Both hydrophilic and hydrophobic substituents have been shown to produce potent inhibitors. scielo.br This indicates that the active site can accommodate a range of functionalities on the benzyl ring, and that specific interactions, rather than just general hydrophobicity, can contribute to binding affinity. scielo.br

Positional Effects of Substituents (e.g., ortho-, meta-, chlorine, meta-hydroxyl)

The position of substituents on the benzyl ring is a critical determinant of inhibitory potency. Studies have shown that the placement of even the same substituent at different positions (ortho, meta, para) can lead to significant differences in activity. For instance, the development of substituted 9-(arylmethyl)-9-deazaguanine analogs that interact with the purine binding site, a hydrophobic pocket, and the phosphate (B84403) binding site of PNP led to enhanced potency. acs.org The most potent inhibitor in one such study was (S)-9-[1-(3-chlorophenyl)-2-carboxyethyl]-9-deazaguanine, which had an IC50 of 6 nM. acs.org In contrast, the (R)-isomer was 30-fold less potent, highlighting the importance of stereochemistry in conjunction with substituent positioning. acs.org Another potent inhibitor, 9-(3,4-dichlorobenzyl)-9-deazaguanine, demonstrated an IC50 value of 17 nM. nih.gov These findings underscore the precise structural requirements for optimal interaction with the enzyme's active site.

Structure-Inhibition Correlation at the Purine Ring System

Alterations to the purine ring system of 9-deazaguanine analogs also provide valuable insights into the SAR.

Bioisosteric Replacements at Position 9

Bioisosteric replacement of the methylene (B1212753) group of the benzyl substituent at position 9 of the purine scaffold has been investigated. Replacing the methylene bridge with an oxygen atom resulted in a threefold decrease in inhibitory potency. scielo.br This suggests that the geometry and electronic properties of the linker between the deazaguanine core and the benzyl ring are finely tuned for optimal binding.

Furthermore, substitution at other positions on the purine ring system can dramatically affect activity. For example, substituting the hydrogen at position 8 of the purine ring with a methyl group resulted in a very weak inhibitor of Schistosoma mansoni PNP. scielo.br This highlights the sensitivity of the enzyme's active site to even small structural changes on the inhibitor's core scaffold.

Compound Data Tables

Table 1: Inhibitory Potency of 9-Deazaguanine Analogs against Schistosoma mansoni PNP

| Compound Number | Substituent at Position 9 | IC50 (µM) scielo.br |

| 3 | Benzyl | 1.35 |

| 7 | 3-Pyridine | 0.82 |

| 8 | Thiophene | - |

| 10 | Phenyl with hydrophilic substituent | 2.1 |

| 11 | Phenyl with hydrophobic substituent | 0.87 |

| 12 | Phenyl with hydrophilic substituent | 0.79 |

| 13 | Phenyl with hydrophobic substituent | 0.51 |

| 14 | Non-aromatic | 22 |

| 15 | Non-aromatic | 28 |

| 16 | Non-aromatic | 6.4 |

| 17 | Non-aromatic | 12 |

Modifications at Position 8

Modifications at the 8-position of the 9-deazaguanine ring have been shown to significantly impact the inhibitory potency of these compounds against enzymes like purine nucleoside phosphorylase (PNP).

Research has demonstrated that the introduction of a methyl group at the 8-position of the purine ring in a this compound analog resulted in a significantly weaker inhibitor of Schistosoma mansoni PNP (SmPNP), with an IC₅₀ value of 200 µM. scielo.br This is in stark contrast to the parent compound, this compound, which exhibits an IC₅₀ of 1.35 µM against the same enzyme. scielo.br This finding suggests that even a small alkyl substituent at this position is detrimental to the inhibitory activity.

While both 8-aminoguanine (B17156) analogs and 9-deazaguanine analogs have individually shown promise as PNP inhibitors, the combination of these features in an 8-amino-9-deazapurine analog resulted in a surprisingly poor inhibitor. pnas.org This highlights the complex interplay of substitutions at different positions and their collective effect on binding to the enzyme's active site.

In a study comparing 9-benzyl-8-bromoguanine and its 7-benzyl isomer, both compounds were synthesized as analogs of the known PNP inhibitor 8-amino-9-benzylguanine. researchgate.net These brominated analogs were found to suppress the proliferation of human leukemia MOLT-4 cells and human cutaneous lymphoma HUT78 cells. researchgate.net

The data from these studies underscore the sensitivity of the 8-position to substitution. The introduction of even small groups can lead to a dramatic loss of activity, indicating that this position may be involved in critical steric or electronic interactions within the enzyme's active site.

Table 1: Effect of Modification at Position 8 on SmPNP Inhibitory Activity

| Compound | Modification at Position 8 | IC₅₀ (µM) |

| This compound | H | 1.35 scielo.br |

| 8-Methyl-9-benzyl-9-deazaguanine | CH₃ | 200 scielo.br |

Contributions of N5-Substituents to Biological Activity

The exploration of N5-substituents in the context of 9-deazaguanine analogs has not been as extensively detailed in the provided search results. However, the broader field of nucleoside analog research indicates that modifications to the purine or pyrimidine (B1678525) base, which would include the N5 position of a deazaguanine, are a common strategy for altering biological activity.

While the provided information does not specifically address N5-substituents of this compound, the general principles of SAR suggest that this position could be a target for modification to fine-tune properties such as solubility, cell permeability, and enzyme-binding affinity. The nitrogen at position 5 could potentially be involved in hydrogen bonding interactions within a biological target. Introducing substituents at this position could either enhance or disrupt these interactions, thereby modulating the compound's biological effect.

Further research is required to specifically elucidate the role of N5-substituents on the biological activity of this compound analogs.

Molecular Modeling and Structural Elucidation of 9 Benzyl 9 Deazaguanine Complexes

Computational Docking Methodologies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode and affinity of a ligand, such as 9-Benzyl-9-deazaguanine, within the active site of a target protein like PNP.

Before a docking simulation can be performed, the three-dimensional structure of the ligand must be prepared. This is a critical step that involves generating a valid 3D conformation of the molecule, assigning correct atom and bond types, and adding hydrogen atoms. The energy of the ligand structure is then minimized to find a low-energy, stable conformation. This process ensures that the ligand's geometry is realistic and removes any steric strain that might have been introduced during the initial 2D-to-3D conversion. For a library of potential inhibitors, each compound undergoes this preparation and optimization to ensure the starting structures for docking are energetically favorable.

A variety of software applications are available to perform molecular docking, each employing different algorithms and scoring functions to predict binding. SwissDock is a web-based server that utilizes the EADock DSS algorithm for docking. nih.gov It allows for the submission of a ligand and a target protein structure, and it performs the docking simulation to predict potential binding modes. Other widely used programs include FlexX, which uses an incremental construction algorithm, and GOLD (Genetic Optimisation for Ligand Docking), which employs a genetic algorithm to explore the conformational flexibility of the ligand and the protein's active site. The choice of software can depend on factors such as the specific biological system being studied, the required accuracy, and available computational resources. For instance, computational studies on flexible purine (B94841) base inhibitors of human PNP have successfully utilized the SwissDock server to investigate possible binding modes. nih.gov

A single docking experiment typically generates multiple possible binding poses for a ligand. These poses are ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are then visually inspected and analyzed to select the most plausible binding mode. A crucial validation technique is to re-dock a known ligand from a crystal structure into its corresponding protein. The accuracy of the docking protocol is then assessed by calculating the Root-Mean-Square Deviation (RMSD) between the predicted pose and the experimentally determined (crystallographic) pose. An RMSD value below 2.0 Å is generally considered a successful prediction, indicating that the docking algorithm can accurately reproduce the experimental binding mode. nih.gov This validation provides confidence in the software's ability to predict the binding of novel compounds like this compound.

| Parameter | Description | Typical Value/Criteria |

| Scoring Function | Estimates the binding affinity (e.g., kcal/mol) for each generated pose. Lower values indicate more favorable binding. | Varies by software (e.g., FullFitness score, GOLD score) |

| Clustering | Groups similar poses together based on RMSD. | Typically clustered within 2.0 Å RMSD. |

| RMSD | Measures the average distance between the atoms of the docked ligand pose and a reference (crystallographic) pose. | < 2.0 Å indicates a good prediction. |

| Visual Inspection | Manual analysis of the top-ranked poses to check for chemically sensible interactions and fit within the active site. | N/A |

Analysis of Enzyme-Inhibitor Binding Modes

Following a successful docking simulation, a detailed analysis of the predicted enzyme-inhibitor complex is conducted to understand the structural basis of inhibition. This involves identifying all the intermolecular interactions that contribute to the stability of the complex.

The binding of 9-deazaguanine (B24355) derivatives within the active site of PNP is stabilized by a network of interactions. These include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The deazaguanine core, which mimics the natural purine substrate, typically forms a conserved set of hydrogen bonds with the protein. The 9-benzyl substituent is designed to occupy a hydrophobic pocket within the active site, thereby increasing the inhibitor's potency and specificity. acs.orgacs.org Analysis of crystallographic data of related inhibitors provides a robust framework for understanding these interactions. researchgate.net

Hydrogen bonds are highly directional and play a critical role in molecular recognition and binding specificity. In the active site of PNP, specific amino acid residues act as hydrogen bond donors or acceptors to interact with the inhibitor. While a crystal structure of this compound specifically complexed with human PNP is not publicly available, analysis of closely related inhibitors allows for a highly accurate prediction of its binding mode. For example, studies on other 9-deazaguanine analogues and related purine derivatives show crucial interactions with key residues in the active site. nih.govresearchgate.net

The guanine (B1146940) moiety of the inhibitor is expected to form a hydrogen bond from its N1-H group and the exocyclic amino group at C2. The O6 carbonyl group is also a key hydrogen bond acceptor. Residue Asn245 (or Asn243 in some species) is consistently observed to be a critical interaction partner, forming a hydrogen bond with the O6 of the guanine base, sometimes mediated by a water molecule. researchgate.net The carboxylate side chain of Glu203 is positioned to form a hydrogen bond with the N7-H of the 9-deazaguanine ring, an interaction that is crucial for stabilizing the protonated state of the inhibitor, which mimics the transition state of the enzymatic reaction.

| Interacting Residue | Inhibitor Atom/Group | Type of Interaction |

| Glu203 | N7-H of deazaguanine ring | Hydrogen Bond |

| Asn245 | O6 of deazaguanine | Hydrogen Bond |

| Active Site Residues | Benzyl (B1604629) Group | Hydrophobic Interactions |

| Backbone Amides | N1-H and C2-NH2 of deazaguanine | Hydrogen Bonds |

Conformational Analysis of Enzyme-Ligand Complexes

Conformational analysis of this compound when bound to PNP reveals the specific three-dimensional arrangement of the inhibitor within the active site. This analysis is essential for understanding the structure-activity relationship of this class of inhibitors. Upon binding, the inhibitor adopts a specific conformation that maximizes its favorable interactions with the enzyme. The torsional angles of the bond connecting the benzyl group to the 9-deazaguanine core are constrained to position the aryl ring optimally for interactions with the surrounding amino acid residues. nih.gov

Computational methods, such as Monte Carlo-based conformational searching and energy minimization, have been employed to predict the bound conformation of these inhibitors. nih.gov These theoretical models are then validated and refined by experimental data from crystallographic studies. The analysis of the enzyme-ligand complex reveals that the 9-deazaguanine moiety occupies the purine-binding site, forming key hydrogen bonds, while the benzyl substituent extends into a more hydrophobic region of the active site. The specific orientation and internal geometry of the bound ligand are critical determinants of its inhibitory activity.

Crystallographic Studies of Purine Nucleoside Phosphorylase in Complex with 9-Deazaguanine Ligands

X-ray crystallography has been instrumental in elucidating the precise binding mode of 9-deazaguanine ligands, including 9-(arylmethyl) derivatives, to purine nucleoside phosphorylase (PNP). nih.gov These studies provide atomic-level detail of the interactions between the inhibitor and the enzyme, confirming the predictions from molecular modeling and guiding further inhibitor design.

Crystallographic analysis of PNP in complex with these inhibitors reveals that the 9-deazaguanine base is anchored in the active site through a network of hydrogen bonds. nih.gov The arrangement of these hydrogen bonds in the binding of 9-deazaguanines is distinct from that observed for other classes of inhibitors, such as 8-aminoguanines, which contributes to the higher potency of the 9-deazaguanine series. nih.gov The arylmethyl group of the inhibitor is observed to occupy a hydrophobic pocket, with the specific interactions depending on the nature and position of substituents on the aryl ring. For example, the crystal structure of PNP with 9-(3,4-dichlorobenzyl)-9-deazaguanine, one of the most potent inhibitors in this series, would detail the specific contacts made by the dichlorobenzyl group that contribute to its high affinity. nih.gov These crystallographic studies have been foundational to the structure-based design of a range of potent, membrane-permeable PNP inhibitors. nih.gov

The table below summarizes the IC50 values for a series of 9-(arylmethyl)-9-deazaguanine derivatives, highlighting the impact of substitutions on the benzyl ring on inhibitory potency.

| 9-Substituent | IC50 (nM) in 1 mM Phosphate (B84403) |

| Benzyl | 270 |

| 4-Chlorobenzyl | 70 |

| 3,4-Dichlorobenzyl | 17 |

| 4-Methylbenzyl | 120 |

| 4-Methoxybenzyl | 150 |

This table is generated based on data reported for a series of 9-(arylmethyl)-9-deazapurines, with the understanding that this compound is a member of this class. nih.gov

Free Energy Perturbation Methodologies for Binding Affinity Prediction

Free Energy Perturbation (FEP) is a powerful computational methodology used to predict the relative binding affinities of a series of related ligands to a common biological target. This technique is particularly valuable in drug discovery for prioritizing the synthesis of novel compounds and for understanding the energetic contributions of specific structural modifications. FEP calculations are based on statistical mechanics and involve the simulation of a non-physical, or "alchemical," transformation of one molecule into another.

The core principle of FEP is to calculate the change in free energy (ΔΔG) for mutating a ligand (L1) into a closely related analogue (L2) both in the solvated, unbound state and when bound to the protein. The relative binding affinity of the two ligands can then be determined from the difference between these two free energy changes. This method allows for a highly accurate prediction of how modifications to a lead compound, such as this compound, will affect its binding potency.

In the context of designing novel PNP inhibitors based on the this compound scaffold, FEP could be applied to:

Predict the change in binding affinity resulting from different substitutions on the benzyl ring.

Evaluate the energetic consequences of modifying the linker between the deazaguanine core and the aromatic ring.

Assess the impact of alterations to the 9-deazaguanine moiety itself.

While specific FEP studies on this compound were not detailed in the provided search context, the methodology represents a state-of-the-art approach for the rational design and optimization of such inhibitors. The accuracy of FEP predictions is continually improving with advances in computational power and force field parameters, making it an increasingly integral part of modern drug discovery pipelines.

Cellular and Biochemical Effects of 9 Benzyl 9 Deazaguanine

Impact on Purine (B94841) Salvage Pathway Components

The primary and most well-characterized biochemical effect of 9-Benzyl-9-deazaguanine is its potent and specific inhibition of purine nucleoside phosphorylase (PNP). researchgate.net PNP is a crucial enzyme in the purine salvage pathway, which is responsible for the recovery of purine bases from the degradation of nucleotides. This pathway allows cells to recycle purine bases and nucleosides, conserving energy that would otherwise be required for de novo synthesis.

This compound acts as a competitive inhibitor of PNP, binding to the active site of the enzyme and preventing it from catalyzing the phosphorolytic cleavage of purine nucleosides, such as inosine (B1671953) and guanosine (B1672433), to their respective purine bases and ribose-1-phosphate (B8699412). By blocking this key step, this compound disrupts the normal flow of metabolites through the purine salvage pathway. This inhibition leads to an accumulation of PNP substrates, which can have significant downstream metabolic consequences.

Modulation of Deoxyguanosine Metabolism

The inhibition of purine nucleoside phosphorylase (PNP) by this compound has a significant impact on the metabolism of deoxyguanosine. In normal cellular processes, PNP converts deoxyguanosine to guanine (B1146940). However, in the presence of a potent PNP inhibitor like this compound, this conversion is blocked. This leads to an accumulation of deoxyguanosine, which can then be more readily phosphorylated by deoxyguanosine kinase to deoxyguanosine monophosphate (dGMP).

Subsequent phosphorylations convert dGMP to deoxyguanosine diphosphate (B83284) (dGDP) and then to deoxyguanosine triphosphate (dGTP). The accumulation of dGTP is a critical event, as high intracellular concentrations of dGTP are known to inhibit the enzyme ribonucleotide reductase. This enzyme is responsible for the conversion of ribonucleotides to deoxyribonucleotides, which are the essential building blocks for DNA synthesis. The inhibition of ribonucleotide reductase leads to a depletion of other deoxyribonucleoside triphosphates, ultimately impairing DNA replication and repair, which can trigger cell cycle arrest and apoptosis. This potentiation of deoxyguanosine cytotoxicity is particularly effective in T-cell malignancies, which are highly sensitive to elevated dGTP levels.

Effects on Cellular Proliferation and Viability in Malignant Cell Lines (in vitro studies)

The biochemical effects of this compound translate into significant antiproliferative and cytotoxic activity against various malignant cell lines in vitro.

Leukemia Cell Lines (e.g., L1210, P388, CCRF-CEM)

In the human T-cell leukemia cell line CCRF-CEM, this compound has been shown to potentiate the cytotoxic effects of other compounds. For instance, in combination with 6-thio-2'-deoxyguanosine (B1664700), the presence of this compound significantly altered the metabolism of the therapeutic agent. researchgate.net While direct studies on the standalone antiproliferative effects of this compound on L1210 and P388 murine leukemia cell lines are not extensively detailed in the available literature, research on related deazaguanine analogs has demonstrated antiproliferative activity against leukemia cells. The primary mechanism of action, through PNP inhibition, suggests that these cell lines, if dependent on the purine salvage pathway, would likely exhibit sensitivity to this compound, especially in the presence of deoxyguanosine.

Lymphoma Cell Lines

Studies on various 9-deazaguanine (B24355) analogues have demonstrated anti-lymphoma activities. While specific data for the 9-benzyl derivative is limited, the general class of 9-deazaguanine compounds shows a statistically significant decrease in the viability of human lymphoma cells in vitro. This suggests that this compound likely shares this antiproliferative activity against lymphoma cell lines, operating through the established mechanism of PNP inhibition.

Melanoma Cells (e.g., B16F10)

Inhibition of RNA and Protein Synthesis

The primary mechanism of action of this compound is centered on the disruption of DNA synthesis through the inhibition of ribonucleotide reductase, secondary to the accumulation of dGTP. There is no direct evidence to suggest that this compound is a direct inhibitor of RNA or protein synthesis. In studies involving related compounds and cell lines such as L1210, it has been observed that while DNA synthesis is inhibited, RNA and protein synthesis can continue for a period. This suggests that the inhibition of RNA and protein synthesis is not a primary effect of this class of compounds but may occur as a secondary consequence of cell cycle arrest and the induction of apoptosis triggered by the disruption of DNA replication.

| Cell Line | Compound | Effect |

| CCRF-CEM (Leukemia) | This compound in combination with 6-thio-2'-deoxyguanosine | Potentiation of cytotoxicity |

| Human Lymphoma Cells | 9-Deazaguanine Analogues | Decreased cell viability |

Table 1: Effects of this compound and its Analogs on Malignant Cell Lines

| Enzyme | Effect of this compound | Consequence |

| Purine Nucleoside Phosphorylase (PNP) | Potent Inhibition | Accumulation of deoxyguanosine |

| Ribonucleotide Reductase | Indirect Inhibition (via dGTP accumulation) | Impaired DNA synthesis |

Influence of this compound on Apoptosis Pathways: An Overview of Available Research

Research has predominantly centered on the compound's ability to enhance the therapeutic efficacy of other purine analogs by preventing their degradation. This primary mechanism of action, while impacting cell viability, does not in itself delineate a direct role in the intrinsic or extrinsic apoptotic pathways.

Consequently, detailed research findings and data tables specifically outlining the modulation of apoptotic proteins, the activation of caspases, or the release of cytochrome c as a direct result of this compound treatment could not be compiled. The scientific community has yet to publish in-depth studies focusing on these specific cellular and biochemical effects of this compound in isolation. Therefore, a comprehensive analysis of its influence on apoptosis pathways remains an area for future investigation.

Antimicrobial and Antiprotozoal Research Applications of 9 Benzyl 9 Deazaguanine

Antimalarial Activity

Research into novel antimalarial agents has identified the purine (B94841) salvage pathway of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, as a critical target. The parasite is incapable of synthesizing purines de novo and relies on salvaging them from the host. A key enzyme in this pathway is purine nucleoside phosphorylase (PNP). Inhibition of P. falciparum PNP (PfPNP) is considered a promising strategy for antimalarial drug development as it would disrupt the parasite's ability to produce essential purine nucleotides.

While various inhibitors of PfPNP have been investigated for their antiplasmodial activity, there is a notable lack of specific published research detailing the efficacy of 9-Benzyl-9-deazaguanine against Plasmodium falciparum. The existing literature tends to focus on other derivatives of 9-deazaguanine (B24355) or different classes of PNP inhibitors. Therefore, no specific data on the antimalarial activity of this compound can be presented at this time.

Activity Against Trypanosomatids (e.g., Trypanosoma brucei, Leishmania spp.)

Similar to the malaria parasite, trypanosomatids such as Trypanosoma brucei (the causative agent of African trypanosomiasis) and Leishmania species (which cause leishmaniasis) are also deficient in the de novo purine biosynthesis pathway. Consequently, the enzymes of their purine salvage pathways are attractive targets for the development of new chemotherapies.

The inhibition of purine nucleoside phosphorylase in these protozoan parasites has been explored as a therapeutic approach. However, a review of the scientific literature does not yield specific studies on the activity of this compound against Trypanosoma brucei or various Leishmania species. Research in this area has primarily centered on other nucleoside analogs and inhibitors of different enzymes within the purine salvage pathway. As a result, there is no available data to report on the specific efficacy of this compound against these trypanosomatids.

Research in Mycobacterium Species (Mycobacterium smegmatis, Mycobacterium tuberculosis)

The purine salvage pathway is also essential for Mycobacterium tuberculosis, the bacterium that causes tuberculosis. The enzyme purine nucleoside phosphorylase from M. tuberculosis (MtPNP) has been identified and characterized, making it a potential target for the development of new anti-tuberculosis drugs.

Studies have been conducted on inhibitors of MtPNP. For instance, the transition-state analogue immucillin-H and its components, which include a 9-deazahypoxanthine moiety, have been analyzed for their inhibitory action. nih.gov However, there is a lack of specific research in the published literature concerning the direct activity of this compound against either Mycobacterium tuberculosis or the non-pathogenic model organism Mycobacterium smegmatis. Therefore, no data on its potential antimycobacterial effects can be provided.

Antiviral Investigations (e.g., DENV, ZIKV, HIV)

The role of purine nucleoside phosphorylase inhibitors as potential antiviral agents has been a subject of scientific inquiry. The rationale behind this approach is that some viruses may depend on the host cell's purine salvage pathway for their replication. By inhibiting PNP, it might be possible to disrupt the viral life cycle. patsnap.com This concept has been particularly explored in the context of the Human Immunodeficiency Virus (HIV). patsnap.com

Despite this general interest in PNP inhibitors for antiviral therapy, a thorough search of the scientific literature reveals no specific investigations into the activity of this compound against Dengue virus (DENV), Zika virus (ZIKV), or HIV. Research on antiviral compounds for these viruses is extensive, but it has not specifically focused on this compound. Consequently, there is no research data to present regarding its efficacy as an antiviral agent for these specific viruses.

Advanced Research Methodologies and Future Directions

High-Performance Liquid Chromatography (HPLC) for Metabolic Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for studying the metabolic profile of 9-Benzyl-9-deazaguanine. This method allows for the separation, identification, and quantification of the parent compound and its metabolites in biological matrices such as plasma, urine, and cell extracts.

In a typical HPLC-based metabolic profiling study, a biological sample is first processed to remove proteins and other interfering substances. The resulting extract is then injected into an HPLC system. The separation of this compound and its potential metabolites is commonly achieved using a reversed-phase column, such as a C18 column. A mobile phase gradient, often consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is employed to elute the compounds from the column based on their polarity.

Detection is frequently performed using a UV detector, as purine (B94841) analogs absorb light in the ultraviolet spectrum. For more detailed structural information and higher sensitivity, HPLC is often coupled with mass spectrometry (HPLC-MS). This powerful combination allows for the precise determination of the mass-to-charge ratio of the parent compound and its metabolites, facilitating their identification.

While specific HPLC methods for the metabolic profiling of this compound are not extensively detailed in publicly available literature, the general principles of HPLC analysis for similar nucleoside analogs are well-established. The data obtained from these studies are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development as a drug candidate.

Spectrophotometric Assays for Enzyme Activity

Spectrophotometric assays are fundamental in characterizing the inhibitory activity of this compound against its primary target, purine nucleoside phosphorylase (PNP). These assays are based on the principle that the enzymatic reaction catalyzed by PNP leads to a change in the absorbance of light at a specific wavelength.

A common continuous spectrophotometric assay for PNP activity involves monitoring the phosphorolysis of a substrate, such as inosine (B1671953). In this reaction, PNP cleaves the glycosidic bond of inosine in the presence of inorganic phosphate (B84403) to yield hypoxanthine (B114508) and ribose-1-phosphate (B8699412). The product, hypoxanthine, can be further oxidized to uric acid by xanthine (B1682287) oxidase, a reaction that is accompanied by an increase in absorbance at 293 nm. The rate of this absorbance change is directly proportional to the PNP activity.

To determine the inhibitory potency of this compound, the assay is performed in the presence of varying concentrations of the compound. By measuring the rate of the reaction at each inhibitor concentration, the half-maximal inhibitory concentration (IC50) can be determined. Further kinetic studies, often involving varying the concentrations of both the substrate and the inhibitor, are conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to determine the inhibition constant (Ki).

Biochemical and pharmacological studies have demonstrated that this compound is a potent inhibitor of purine nucleoside phosphorylase. For instance, in one study, a concentration of 400 μM of this compound was shown to inhibit the cleavage of inosine by M. smegmatis PNP by over 75%. asm.org

Cell-Based Assays (e.g., MTT, XTT) for Antiproliferative Activity

Cell-based assays are essential for evaluating the antiproliferative effects of this compound in a biological context. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are widely used to assess cell viability and proliferation.

These colorimetric assays rely on the metabolic activity of viable cells. In the MTT assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced, which can be quantified by measuring the absorbance at a specific wavelength after solubilization, is directly proportional to the number of viable cells. Similarly, the XTT assay involves the reduction of XTT to a water-soluble formazan product, which simplifies the procedure as it does not require a solubilization step.

To assess the antiproliferative activity of this compound, cancer cell lines, particularly those of T-cell origin, are cultured in the presence of varying concentrations of the compound. Often, these experiments are conducted in the presence of deoxyguanosine to potentiate the cytotoxic effect, as the inhibition of PNP by this compound leads to the accumulation of intracellular deoxyguanosine triphosphate (dGTP), which is toxic to T-cells. After a defined incubation period, the cell viability is determined using the MTT or XTT assay. The results are typically expressed as the concentration of the compound that inhibits cell growth by 50% (IC50). For example, in a study using CCRF-CEM cells, the growth-inhibitory effects of forodesine (B1673553) (a related 9-deazaguanine (B24355) analog) in combination with deoxyguanosine were determined using an XTT assay. iiarjournals.org

Genetic Complementation Studies in Cellular Models

Genetic complementation studies in cellular models have been a valuable tool in confirming the mechanism of action of this compound and understanding the genetic basis of resistance. These studies often involve using cell lines with specific genetic modifications, such as deficiencies in enzymes involved in purine metabolism.

For instance, to unequivocally demonstrate that the cytotoxic effects of this compound in the presence of deoxyguanosine are mediated through the inhibition of PNP and the subsequent accumulation of dGTP, researchers can use cell lines that are deficient in deoxycytidine kinase (dCK). Deoxycytidine kinase is responsible for the initial phosphorylation of deoxyguanosine. In dCK-deficient cells, the cytotoxic effects of the this compound/deoxyguanosine combination should be significantly reduced, as the cells are unable to convert deoxyguanosine into the toxic dGTP.

Conversely, cells that are resistant to the effects of this compound can be analyzed to identify the genetic mutations responsible for the resistance. These mutations could potentially be in the gene encoding PNP, leading to a form of the enzyme that is no longer effectively inhibited by the compound, or in other genes involved in the purine salvage pathway or apoptosis.

These genetic complementation studies provide strong evidence for the on-target activity of this compound and can offer insights into potential mechanisms of clinical resistance.

Design of Next-Generation Deazaguanine Analogs

The knowledge gained from the study of this compound has paved the way for the design of next-generation deazaguanine analogs with improved potency, selectivity, and pharmacokinetic properties.

Rational Drug Design Based on Structural Insights

Rational drug design efforts have been heavily influenced by structural insights obtained from X-ray crystallography studies of PNP in complex with this compound and other inhibitors. These studies have provided a detailed three-dimensional view of the enzyme's active site and the specific molecular interactions that are crucial for inhibitor binding.

By analyzing the crystal structure of the this compound-PNP complex, medicinal chemists can identify key hydrogen bonds, hydrophobic interactions, and van der Waals contacts. This information allows for the strategic modification of the this compound scaffold to enhance its affinity for the active site. For example, substituents can be added to the benzyl (B1604629) ring to exploit additional binding pockets within the enzyme, or modifications can be made to the deazaguanine core to improve its electronic and geometric complementarity to the active site.

Exploration of Novel Scaffolds and Substituents

In addition to modifying the existing this compound structure, researchers are also exploring novel scaffolds and substituents to develop new classes of PNP inhibitors. This involves replacing the benzyl group with other arylmethyl or heterocyclic moieties to probe different regions of the enzyme's active site. The goal is to identify substituents that can form more favorable interactions, leading to tighter binding and increased inhibitory potency.

Furthermore, the deazaguanine core itself can be modified. For example, the synthesis of 9-substituted 9-deazapurines has been explored as a means to generate potential PNP inhibitors. These efforts aim to create compounds with novel intellectual property and potentially improved drug-like properties, such as better solubility, metabolic stability, and oral bioavailability.

The iterative process of designing new analogs, synthesizing them, evaluating their inhibitory activity, and obtaining structural information on their interaction with PNP is a powerful strategy for the development of superior therapeutic agents targeting purine metabolism.

Q & A

Basic: What synthetic methodologies are recommended for producing 9-Benzyl-9-deazaguanine with high purity?

Answer:

A key synthesis involves protecting the N3-position of 2-[(dimethylaminomethylene)-amino]-6-methyl-5-nitro-4(3H)-pyrimidinone using a benzyloxymethyl group, followed by sequential treatments with DMF-dimethylacetal, reductive cyclization, ethanolic ammonia, and catalytic hydrogenation to remove the protecting group . This method minimizes side reactions and improves yield compared to earlier routes. Researchers should prioritize monitoring reaction intermediates via HPLC or LC-MS to ensure purity at each step.

Basic: How can researchers assess the inhibitory potency of this compound against purine nucleoside phosphorylase (PNP)?

Answer:

Standard biochemical assays involve measuring IC50 values in 1 mM phosphate buffer under steady-state conditions. Competitive inhibition is confirmed via Lineweaver-Burk plots. For example, this compound derivatives exhibit IC50 values ranging from 17–270 nM in PNP inhibition assays . Researchers should validate results using orthogonal methods, such as isothermal titration calorimetry (ITC) to confirm binding thermodynamics, and cross-reference with X-ray crystallography data to verify active-site interactions .

Intermediate: What structural modifications enhance this compound’s potency as a PNP inhibitor?

Answer:

Substitutions on the benzyl group significantly impact potency. For instance:

- 3,4-Dichlorobenzyl : Lowers IC50 to 17 nM by exploiting hydrophobic interactions in the enzyme’s active site .

- 3-Chlorophenyl-2-carboxyethyl : Introduces hydrogen bonding with phosphate-binding residues, achieving IC50 values as low as 6 nM for the (S)-isomer .

A table summarizing key modifications and their effects:

| Substituent | IC50 (nM) | Key Interaction Mechanism |

|---|---|---|

| 3,4-Dichlorobenzyl | 17 | Hydrophobic packing |

| 3-Chlorophenyl-carboxy | 6 (S-form) | H-bond with phosphate subsite |

| Unsubstituted benzyl | 270 | Baseline affinity |

Researchers should use molecular docking (e.g., AutoDock Vina) guided by crystallographic data (PDB: 1V48) to prioritize synthetic targets .

Advanced: How do computational methods like low-mode conformational search (LMOD) improve docking studies of this compound derivatives?

Answer:

LMOD optimizes ligand flexibility and protein conformational sampling, critical for PNP’s dynamic binding site. For example:

- Cycloheptadecane validation : LMOD identified all known conformers, proving its robustness .

- Flexible docking : LMOD combined with Monte Carlo sampling accurately predicted binding poses of 9-deazaguanine analogs, aligning with X-ray data (RMSD <1.5 Å) .

Researchers should integrate LMOD with molecular dynamics (MD) simulations (e.g., GROMACS) to account for solvation effects and improve binding affinity predictions.

Advanced: How can contradictory SAR data between in vitro and in vivo studies be resolved?

Answer:

Discrepancies often arise from:

- Membrane permeability : Polar substituents (e.g., carboxylates) reduce cellular uptake despite high in vitro potency. Use Caco-2 assays to quantify permeability .

- Metabolic instability : Methyl or fluorine substitutions on the benzyl ring improve metabolic half-life in murine models .

- Off-target effects : Proteome-wide profiling (e.g., KinomeScan) identifies non-PNP targets. For instance, early analogs showed unintended kinase inhibition, necessitating structural refinement .

Advanced: What strategies optimize translational efficacy from in vitro PNP inhibition to in vivo therapeutic outcomes?

Answer:

- Dosing regimens : Subcutaneous administration in dogs prolonged skin graft survival by maintaining plasma levels above IC90 for 12+ hours .

- Species-specific metabolism : Use humanized liver mouse models to predict human PK/PD.

- Combination therapy : Pair with adenosine deaminase inhibitors to synergistically modulate purine salvage pathways, as seen in Trypanosoma cruzi studies .

Methodological: How should researchers validate crystallographic data for this compound/PNP complexes?

Answer:

- Difference Fourier maps : Resolve electron density discrepancies to confirm ligand placement .

- B-factor analysis : High B-factors in the benzyl group suggest dynamic binding; refine using TLS parameterization in REFMAC5 .

- Cross-validation : Compare with NMR chemical shift perturbations (CSPs) of active-site residues (e.g., His257, Phe159) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.